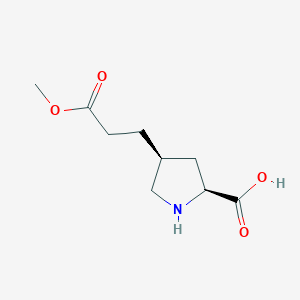![molecular formula C21H14Cl2N2O3S B2648632 3,4-dichloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide CAS No. 320421-34-9](/img/structure/B2648632.png)
3,4-dichloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-Dichloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide, commonly referred to as DCNP, is a synthetic compound that has a wide range of applications in scientific research. DCNP is a versatile compound that can be used in a variety of ways, both in the laboratory and in the field. It is a valuable tool for scientists as it has a wide range of properties and can be used in a variety of experiments. DCNP has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Anticancer Evaluation
Research has focused on synthesizing and evaluating the cytotoxic activity of phenylaminosulfanyl-1,4-naphthoquinone derivatives against several human cancer cell lines, demonstrating significant potential in anticancer therapies. Compounds were shown to induce apoptosis and arrest the cell cycle at the G1 phase, suggesting a mechanism of action involving upregulation of caspase proteins and gene expression levels of caspases (Ravichandiran et al., 2019).
Photosensitized Oxidation Studies
In photosensitized oxidation studies, the reaction dynamics of alkyl phenyl sulfoxides under photosensitized conditions have been examined. These studies provide insights into the mechanisms of C-S bond cleavage in sulfoxide radical cations, which could have implications for the synthesis of new compounds and the understanding of reaction pathways in organic chemistry (Baciocchi et al., 2008).
Dye-Forming Coupler Synthesis
The synthesis of new cyan dye-forming couplers containing sulfone groups highlights the role of these compounds in the development of dye and pigment industries. These efforts aim at producing compounds with comparable or superior properties to existing standards, showcasing the potential for improved materials in imaging and dyeing applications (Qiao Yong-mei, 2011).
Heterocyclic Synthesis
Compounds related to the specified chemical structure have been utilized in the synthesis of new antibiotic and antibacterial drugs, highlighting their role in medicinal chemistry. The synthesis of thiophene-2-carboxamide derivatives and their evaluation against various bacteria underscore the potential for developing new therapeutic agents (Ahmed, 2007).
Polyimide Films
In materials science, the synthesis of colorless and transparent polyimide (PI) films using various diamine monomers, including those with sulfone groups, demonstrates the importance of these compounds in creating materials with desirable thermal, mechanical, and optical properties. This research is crucial for the development of advanced materials for electronics, coatings, and other applications (Jeon et al., 2022).
properties
IUPAC Name |
3,4-dichloro-N-[3-cyano-4-(2-methylphenyl)sulfonylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3S/c1-13-4-2-3-5-19(13)29(27,28)20-9-7-16(10-15(20)12-24)25-21(26)14-6-8-17(22)18(23)11-14/h2-11H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAPUXNPVDQKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile](/img/structure/B2648550.png)


![4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2648553.png)
![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2648554.png)


![tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2648558.png)
![N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2648560.png)
![3-[(1-adamantylcarbonyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B2648564.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2648565.png)

![(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2648570.png)
